Cas no 1807022-76-9 (6-Bromo-4-fluoronicotinonitrile)

6-Bromo-4-fluoronicotinonitrile 化学的及び物理的性質
名前と識別子
-
- 6-Bromo-4-fluoronicotinonitrile
- MFCD28735374
- 6-bromo-4-fluoro-pyridine-3-carbonitrile
- 6-bromo-4-fluoropyridine-3-carbonitrile
- PS-18602
- 1807022-76-9
- SY272531
- AT31882
- SCHEMBL382699
-
- MDL: MFCD28735374
- インチ: 1S/C6H2BrFN2/c7-6-1-5(8)4(2-9)3-10-6/h1,3H
- InChIKey: HBULPSNUACLOBI-UHFFFAOYSA-N
- ほほえんだ: N#CC1C(F)=CC(Br)=NC=1
計算された属性
- せいみつぶんしりょう: 199.93854g/mol
- どういたいしつりょう: 199.93854g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 10
- 回転可能化学結合数: 0
- 複雑さ: 164
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.7
- トポロジー分子極性表面積: 36.7Ų
6-Bromo-4-fluoronicotinonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Y22395-1g |
6-Bromo-4-fluoronicotinonitrile |
1807022-76-9 | 95% | 1g |
¥14859.0 | 2024-07-15 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Y22395-250mg |
6-Bromo-4-fluoronicotinonitrile |
1807022-76-9 | 95% | 250mg |
¥11929.0 | 2024-07-15 | |
eNovation Chemicals LLC | Y1210111-1G |
6-bromo-4-fluoro-pyridine-3-carbonitrile |
1807022-76-9 | 97% | 1g |
$1985 | 2024-07-21 | |
Aaron | AR01WKHG-1g |
6-Bromo-4-fluoronicotinonitrile |
1807022-76-9 | 95% | 1g |
$1428.00 | 2025-02-12 | |
Aaron | AR01WKHG-5g |
6-Bromo-4-fluoronicotinonitrile |
1807022-76-9 | 5g |
$3765.00 | 2023-12-14 | ||
1PlusChem | 1P01WK94-100mg |
6-Bromo-4-fluoronicotinonitrile |
1807022-76-9 | 95% | 100mg |
$468.00 | 2024-06-18 | |
abcr | AB612496-100mg |
6-Bromo-4-fluoronicotinonitrile; . |
1807022-76-9 | 100mg |
€634.20 | 2024-07-19 | ||
eNovation Chemicals LLC | Y1188268-0.25g |
6-Bromo-4-fluoronicotinonitrile |
1807022-76-9 | 95% | 0.25g |
$815 | 2025-02-27 | |
eNovation Chemicals LLC | Y1188268-0.1g |
6-Bromo-4-fluoronicotinonitrile |
1807022-76-9 | 95% | 0.1g |
$405 | 2025-02-27 | |
eNovation Chemicals LLC | Y1210111-100mg |
6-bromo-4-fluoro-pyridine-3-carbonitrile |
1807022-76-9 | 97% | 100mg |
$460 | 2025-02-19 |
6-Bromo-4-fluoronicotinonitrile 関連文献
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Zhewei Liu,Zhoufeng Bian,Zhigang Wang,Bo Jiang React. Chem. Eng., 2022,7, 450-459
-
Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
-
Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
-
Jing Liu,Yuan-Qiang Sun,Hongxing Zhang,Yingying Huo,Yawei Shi,Heping Shi,Wei Guo RSC Adv., 2014,4, 64542-64550
-
Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
6-Bromo-4-fluoronicotinonitrileに関する追加情報
Research Brief on 6-Bromo-4-fluoronicotinonitrile (CAS: 1807022-76-9): Recent Advances and Applications
6-Bromo-4-fluoronicotinonitrile (CAS: 1807022-76-9) is a fluorinated nicotinonitrile derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its versatile applications in drug discovery and material science. This compound serves as a critical intermediate in the synthesis of various biologically active molecules, particularly those targeting kinase inhibitors and other therapeutic agents. Recent studies have explored its utility in the development of novel pharmaceuticals, highlighting its potential in addressing unmet medical needs.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers investigated the role of 6-Bromo-4-fluoronicotinonitrile as a key building block for the synthesis of selective kinase inhibitors. The study demonstrated that the compound's unique electronic properties, conferred by the bromo and fluoro substituents, enhance its reactivity in cross-coupling reactions, enabling efficient access to diverse heterocyclic scaffolds. This finding underscores its importance in the design of next-generation kinase inhibitors for cancer therapy.
Another notable advancement was reported in Organic Letters, where 6-Bromo-4-fluoronicotinonitrile was utilized in a novel one-pot synthesis of fluorinated pyridine derivatives. The researchers employed palladium-catalyzed C-H activation strategies to achieve high yields and selectivity, showcasing the compound's utility in streamlining synthetic routes for complex molecules. This methodology has significant implications for accelerating drug discovery pipelines.
Beyond its synthetic applications, 6-Bromo-4-fluoronicotinonitrile has also been explored in material science. A 2024 study in ACS Applied Materials & Interfaces highlighted its incorporation into organic semiconductors, where its electron-withdrawing properties improved charge transport efficiency. This opens new avenues for the development of advanced optoelectronic devices.
In conclusion, 6-Bromo-4-fluoronicotinonitrile (CAS: 1807022-76-9) continues to be a pivotal compound in both pharmaceutical and material science research. Its multifaceted applications, from drug intermediate to functional material, underscore its importance in advancing scientific and industrial innovation. Future research is expected to further elucidate its potential in emerging therapeutic areas and technologies.
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